2-(2,4-Dichlorophenyl)cyclopropanecarbaldehyde
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Overview
Description
2-(2,4-Dichlorophenyl)cyclopropanecarbaldehyde is an organic compound with the molecular formula C10H8Cl2O It is a cyclopropane derivative with two chlorine atoms attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)cyclopropanecarbaldehyde typically involves the reaction of 2,4-dichlorobenzyl chloride with cyclopropanecarboxaldehyde in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as recrystallization and chromatography are often employed to achieve high-quality industrial-grade compounds .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)cyclopropanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: 2-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid
Reduction: 2-(2,4-Dichlorophenyl)cyclopropanemethanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,4-Dichlorophenyl)cyclopropanecarbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)cyclopropanecarbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorine atoms on the phenyl ring may also contribute to the compound’s reactivity and binding affinity to various biological targets .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorophenylacetaldehyde
- 2,4-Dichlorophenylcyclopropane
- 2,4-Dichlorophenylmethanol
Uniqueness
2-(2,4-Dichlorophenyl)cyclopropanecarbaldehyde is unique due to its cyclopropane ring, which imparts significant strain and reactivity to the molecule.
Properties
Molecular Formula |
C10H8Cl2O |
---|---|
Molecular Weight |
215.07 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H8Cl2O/c11-7-1-2-8(10(12)4-7)9-3-6(9)5-13/h1-2,4-6,9H,3H2 |
InChI Key |
LARZEDJWFYFNHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C2=C(C=C(C=C2)Cl)Cl)C=O |
Origin of Product |
United States |
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